Cas no 1562372-40-0 ((S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole)

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
- (4S)-2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- E77068
- 2-[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]-1,10-phenanthroline
- 1562372-40-0
-
- インチ: 1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1
- InChIKey: KFZSXYJHEURXNK-OAHLLOKOSA-N
- ほほえんだ: O1C(C2C=CC3C=CC4=CC=CN=C4C=3N=2)=N[C@H](C1)C(C)C
計算された属性
- せいみつぶんしりょう: 291.137162174g/mol
- どういたいしつりょう: 291.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.4
- 疎水性パラメータ計算基準値(XlogP): 3.7
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UL229-50mg |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 50mg |
712.0CNY | 2021-07-09 | |
Ambeed | A578101-1g |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 1g |
$669.0 | 2025-02-26 | |
1PlusChem | 1P01KKDS-1g |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 1g |
$552.00 | 2024-06-20 | |
Aaron | AR01KKM4-1g |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 1g |
$589.00 | 2025-02-11 | |
eNovation Chemicals LLC | Y1233518-1g |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 1g |
$570 | 2025-02-19 | |
Ambeed | A578101-100mg |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 100mg |
$99.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UL229-200mg |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 200mg |
2370.0CNY | 2021-07-09 | |
eNovation Chemicals LLC | Y1233518-1g |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 1g |
$600 | 2024-06-05 | |
eNovation Chemicals LLC | Y1233518-250mg |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 98% | 250mg |
$200 | 2024-06-05 | |
Chemenu | CM413362-250mg |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole |
1562372-40-0 | 95%+ | 250mg |
$*** | 2023-03-30 |
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazoleに関する追加情報
Introduction to (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole (CAS No. 1562372-40-0)
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole (CAS No. 1562372-40-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of oxazoles, which are known for their diverse applications in drug discovery and development.
The chiral center in (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole imparts enantiomeric specificity, which is crucial for its pharmacological properties. The presence of the isopropyl group and the 1,10-phenanthroline moiety further enhances its structural complexity and functional versatility. These features make it an attractive candidate for various therapeutic applications.
Recent studies have explored the potential of (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole in the context of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has also been investigated for its antimicrobial activity. Studies conducted by a team of researchers at the University of California have demonstrated that this compound possesses potent antibacterial and antifungal properties against a range of pathogenic microorganisms. The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes involved in microbial metabolism.
The synthesis of (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has been optimized using modern synthetic techniques to ensure high yields and enantiomeric purity. One common approach involves the condensation of an appropriate aldehyde with a substituted phenanthroline derivative in the presence of a chiral catalyst. This method allows for the efficient production of the desired enantiomer with minimal side products.
In terms of its physical and chemical properties, (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a solid at room temperature with a melting point ranging from 85°C to 87°C. It is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. These properties are important considerations for its use in both laboratory research and pharmaceutical formulations.
The safety profile of (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has been extensively evaluated through various toxicological studies. Results indicate that it has low toxicity when administered at therapeutic doses. However, as with any new chemical entity, it is essential to conduct comprehensive safety assessments during preclinical and clinical trials to ensure its safe use in humans.
Clinical trials are currently underway to evaluate the efficacy and safety of (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole in treating various medical conditions. Early-phase trials have shown promising results, with patients exhibiting significant improvements in symptoms related to neurodegenerative diseases and microbial infections. These findings have generated considerable interest among researchers and clinicians alike.
In conclusion, (S)-4-isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole (CAS No. 1562372-40-0) represents a promising compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an important focus for ongoing research and development efforts. As more data becomes available from clinical trials and further studies, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
1562372-40-0 ((S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole) 関連製品
- 22117-84-6(3-cyano-4-methoxybenzene-1-sulfonamide)
- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)
- 2172492-45-2(4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)
- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)
- 92404-70-1(3-bromofuro3,2-cpyridine)
- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)
- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)
- 1897247-40-3(5-bromo-4-(1-hydroxycyclopropyl)methyl-2-methoxyphenol)
- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)
- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)
